molecular formula C12H13NO2 B025294 Ethyl 4-(prop-2-ynylamino)benzoate CAS No. 101248-36-6

Ethyl 4-(prop-2-ynylamino)benzoate

Cat. No. B025294
M. Wt: 203.24 g/mol
InChI Key: KOEHTGGSAVSLRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar aromatic esters typically involves condensation reactions, where an amino component reacts with an acid or ester precursor. For example, Al-Said and Al-Sghair (2013) developed a simple route for synthesizing a related compound through the condensation of 2-(2-nitrobenzamido)propanoic acid with ethyl anthranillate, followed by H2/Pd/C reduction, yielding an amino ester upon heating in DMF in the presence of FeCl3 (Al-Said & Al-Sghair, 2013). Such methodologies can be adapted for synthesizing ethyl 4-(prop-2-ynylamino)benzoate, suggesting a potential route involving the condensation of appropriately substituted benzoyl and alkyne precursors.

Molecular Structure Analysis

The molecular structure of aromatic esters, including ethyl 4-(prop-2-ynylamino)benzoate, can be determined through techniques like single-crystal X-ray crystallography. Manolov, Morgenstern, and Hegetschweiler (2012) used this method to determine the structure of a similar compound, highlighting the importance of intramolecular and intermolecular hydrogen bonding in defining molecular conformation (Manolov, Morgenstern, & Hegetschweiler, 2012).

Scientific Research Applications

  • Dental Adhesive Systems : Ethyl-4-(dimethylamino) benzoate is used to initiate the spontaneous polymerization of aqueous acidic dental adhesive systems. Optimal conditions are observed at a pH between 1.0 and 1.8, with hydroxyapatite as the best base for polymerization (Bai et al., 2013).

  • Propene Polymerization : In the field of polymer chemistry, ethyl benzoate plays a crucial role in propene polymerization in MgCl2-supported Ziegler-Natta systems. It prevents non-stereospecific active sites and inhibits non-stereospecific centers (Busico et al., 1985).

  • Pest Control in Agriculture : Specific derivatives like ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-yl)methyl]benzoate effectively induce precocious metamorphosis in silkworm larvae by decreasing juvenile hormone titers in their hemolymph (Yamada et al., 2016).

  • Crystal Packing Studies : The crystal packing of certain derivatives reveals rare nonhydrogen bonding interactions and a C-HN hydrogen bond, highlighting the importance of rare interactions in crystal packing (Zhang et al., 2011).

  • Anti-Juvenile Hormone Agents : Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate and other derivatives have been identified as novel anti-juvenile hormone agents, crucial for inducing changes in silkworm larvae and potentially useful in pest control (Ishiguro et al., 2003).

  • Raman Spectroscopy Applications : Raman spectroscopy has been used as a structural probe of solute-solvent interactions in ethyl 4-(dimethylamino)benzoate, revealing hydrogen bonding and π-interactions (Mitambo & Loppnow, 1996).

Safety And Hazards

Ethyl 4-(prop-2-ynylamino)benzoate has been classified as a GHS07 substance . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

ethyl 4-(prop-2-ynylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h1,5-8,13H,4,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEHTGGSAVSLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(prop-2-ynylamino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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